molecular formula C9H8ClNO B1346237 N-(4-Chlorophenyl)acrylamide CAS No. 5453-48-5

N-(4-Chlorophenyl)acrylamide

Cat. No. B1346237
CAS RN: 5453-48-5
M. Wt: 181.62 g/mol
InChI Key: JEPAGMKWFWQECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

  • Safety and Hazards

    “N-(4-Chlorophenyl)acrylamide” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation. It should be stored in sealed containers in a dry, cool, and well-ventilated place .

    Preparation Methods

  • Chemical Reactions Analysis

  • Mechanism of Action

    • The exact mechanism by which N-(4-chlorophenyl)acrylamide exerts its effects remains an area of study.
    • It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds: Other acrylamide derivatives or phenyl-substituted compounds.

      Uniqueness: Highlight its specific chlorophenyl substitution pattern and its distinct properties compared to related compounds.

    If you need further information or have any specific questions, feel free to ask

    properties

    IUPAC Name

    N-(4-chlorophenyl)prop-2-enamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JEPAGMKWFWQECH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C=CC(=O)NC1=CC=C(C=C1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10280790
    Record name N-(4-Chlorophenyl)acrylamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10280790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    181.62 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    5453-48-5
    Record name N-(4-Chlorophenyl)-2-propenamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=5453-48-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name NSC 18608
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 5453-48-5
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name N-(4-Chlorophenyl)acrylamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10280790
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-(4-Chlorophenyl)acrylamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-(4-Chlorophenyl)acrylamide
    Reactant of Route 2
    Reactant of Route 2
    N-(4-Chlorophenyl)acrylamide
    Reactant of Route 3
    Reactant of Route 3
    N-(4-Chlorophenyl)acrylamide
    Reactant of Route 4
    Reactant of Route 4
    N-(4-Chlorophenyl)acrylamide
    Reactant of Route 5
    Reactant of Route 5
    N-(4-Chlorophenyl)acrylamide
    Reactant of Route 6
    Reactant of Route 6
    N-(4-Chlorophenyl)acrylamide

    Q & A

    Q1: What is the structural characterization of N-(4-Chlorophenyl)acrylamide?

    A1: this compound (C16H14ClNO) features an acrylamide unit connected to a benzene ring and a phenyl ring. The acrylamide unit maintains a planar conformation, forming dihedral angles of 80.06° and 68.91° with the benzene and phenyl rings, respectively []. These structural features can influence the compound's interactions with other molecules and potentially impact its activity.

    Q2: How does this compound impact material properties?

    A2: this compound and its polymers show potential as compatibilizers in material science. For example, Polyacrylonitrile, derived from acrylonitrile, demonstrated promising results in enhancing the compatibility of a 50/50 blend of Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM) rubber []. This finding suggests that this compound derivatives might hold value in improving the properties of polymer blends. Further research could explore the potential of this compound-based polymers in various material applications.

    Q3: Is there evidence of biological activity associated with this compound?

    A3: While research on this compound itself is limited, studies on structurally similar chalcone derivatives offer insights into potential bioactivity. These chalcones, containing a 3(4-Methoxyphenyl)-N(4-Chlorophenyl)acrylamide backbone, exhibited promising antibacterial activity in silico against Escherichia coli and Bacillus subtilis []. The binding interactions with key amino acids in bacterial proteins suggest that structural analogs like this compound might possess unexplored antimicrobial potential.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.